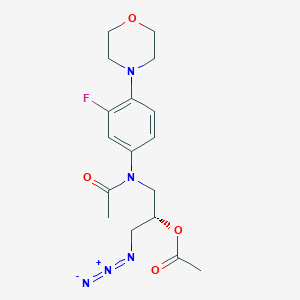
(S)-1-Azido-3-(N-(3-fluoro-4-morpholinophenyl)acetamido)propan-2-yl Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Azido-3-(N-(3-fluoro-4-morpholinophenyl)acetamido)propan-2-yl Acetate is a complex organic compound with potential applications in various scientific fields. This compound features an azido group, a fluoro-substituted aromatic ring, and a morpholine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Azido-3-(N-(3-fluoro-4-morpholinophenyl)acetamido)propan-2-yl Acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the azido group: This can be achieved by reacting an appropriate precursor with sodium azide under controlled conditions.
Introduction of the fluoro-substituted aromatic ring: This step involves the use of a fluorinated aromatic compound, which is then coupled with the morpholine moiety.
Acetylation: The final step involves acetylation to introduce the acetate group, often using acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-Azido-3-(N-(3-fluoro-4-morpholinophenyl)acetamido)propan-2-yl Acetate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The fluoro-substituted aromatic ring can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-1-Azido-3-(N-(3-fluoro-4-morpholinophenyl)acetamido)propan-2-yl Acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving azido and fluoro groups.
Medicine: Investigated for its potential as a precursor for drug development.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-1-Azido-3-(N-(3-fluoro-4-morpholinophenyl)acetamido)propan-2-yl Acetate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, while the fluoro-substituted aromatic ring can interact with biological targets through halogen bonding. The morpholine moiety can enhance solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-Azido-3-(N-(3-chloro-4-morpholinophenyl)acetamido)propan-2-yl Acetate: Similar structure but with a chloro group instead of a fluoro group.
(S)-1-Azido-3-(N-(3-bromo-4-morpholinophenyl)acetamido)propan-2-yl Acetate: Similar structure but with a bromo group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in (S)-1-Azido-3-(N-(3-fluoro-4-morpholinophenyl)acetamido)propan-2-yl Acetate imparts unique properties such as increased stability and specific interactions with biological targets, making it distinct from its chloro and bromo analogs.
Eigenschaften
Molekularformel |
C17H22FN5O4 |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
[(2S)-1-(N-acetyl-3-fluoro-4-morpholin-4-ylanilino)-3-azidopropan-2-yl] acetate |
InChI |
InChI=1S/C17H22FN5O4/c1-12(24)23(11-15(10-20-21-19)27-13(2)25)14-3-4-17(16(18)9-14)22-5-7-26-8-6-22/h3-4,9,15H,5-8,10-11H2,1-2H3/t15-/m1/s1 |
InChI-Schlüssel |
JUPGITOFQRFYMD-OAHLLOKOSA-N |
Isomerische SMILES |
CC(=O)N(C[C@@H](CN=[N+]=[N-])OC(=O)C)C1=CC(=C(C=C1)N2CCOCC2)F |
Kanonische SMILES |
CC(=O)N(CC(CN=[N+]=[N-])OC(=O)C)C1=CC(=C(C=C1)N2CCOCC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


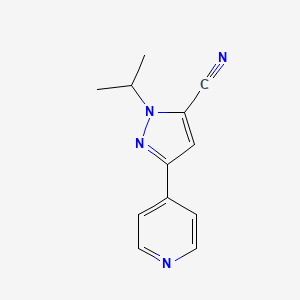
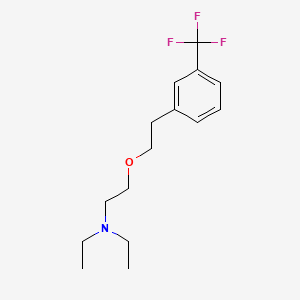
![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13427074.png)
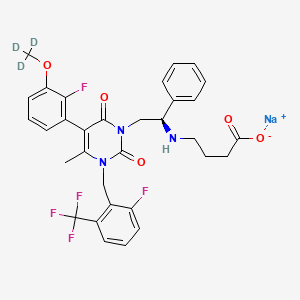
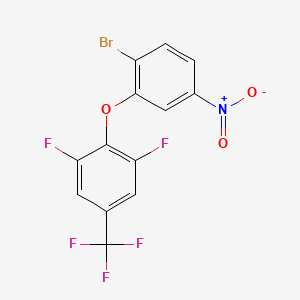
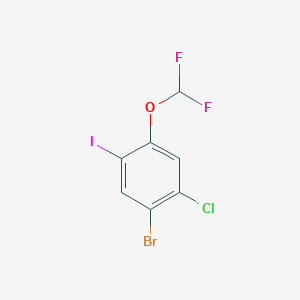

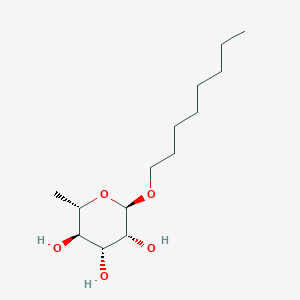
![1-Isopropyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13427102.png)

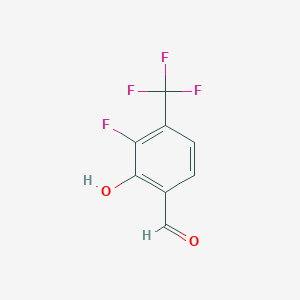
![N-[4-[(4aS)-1,2,4,4a,5,11-hexahydro-[1,4]oxazino[3,4-c][1,4]benzodiazepine-6-carbonyl]-3-chlorophenyl]-2-phenylbenzamide;hydrochloride](/img/structure/B13427122.png)
![5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13427127.png)
![2-(Azetidin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13427129.png)
